

# Review of literature on N-acylated piperidine-4-carboxylic acids.

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## Compound of Interest

Compound Name: *1-Propionyl-4-piperidinecarboxylic acid*

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An In-depth Technical Guide on N-acylated Piperidine-4-carboxylic Acids for Researchers, Scientists, and Drug Development Professionals.

## Introduction

N-acylated piperidine-4-carboxylic acids represent a significant scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The piperidine ring, a saturated heterocycle, is a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The N-acylation and the carboxylic acid moiety at the 4-position provide versatile handles for synthetic modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive review of the literature on N-acylated piperidine-4-carboxylic acids, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

## Synthesis of N-acylated Piperidine-4-carboxylic Acids

The synthesis of N-acylated piperidine-4-carboxylic acids typically involves the acylation of a piperidine-4-carboxylic acid derivative. A common strategy is the protection of the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid. The Boc group can be readily removed under acidic conditions, followed by N-acylation.

## General Synthetic Schemes

A widely used precursor is N-Boc-piperidine-4-carboxylic acid, which is commercially available or can be synthesized from piperidine-4-carboxylic acid (isonipecotic acid) and di-tert-butyl dicarbonate.[\[1\]](#)[\[2\]](#)

Method 1: Synthesis of N-Boc-piperidine-4-carboxylic acid[\[1\]](#) In a three-necked flask, piperidine-4-carboxylic acid is dissolved in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath. Di-tert-butyl dicarbonate is added dropwise, and the reaction is stirred at 30°C for 22 hours. The reaction mixture is then worked up to yield N-Boc-piperidine-4-carboxylic acid.[\[1\]](#)

The resulting N-Boc-piperidine-4-carboxylic acid can then be coupled with various amines to form amides, or the carboxylic acid can be modified. Subsequent deprotection of the Boc group and acylation of the piperidine nitrogen with different acyl chlorides or carboxylic acids yields the desired N-acylated piperidine-4-carboxylic acid derivatives.

## Therapeutic Applications and Structure-Activity Relationships

N-acylated piperidine-4-carboxylic acid derivatives have been investigated for a variety of therapeutic applications, including as antimicrobial agents, metabolic disease modulators, and enzyme inhibitors.

## Antimycobacterial Agents: DNA Gyrase Inhibitors

A series of N-acylated piperidine-4-carboxamides have been identified as potent inhibitors of *Mycobacterium abscessus* growth.[\[3\]](#) These compounds belong to a new class of novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase.[\[3\]](#)

Structure-Activity Relationship (SAR): The general structure consists of a planar heterocyclic system (left-hand side, LHS), a central aliphatic linker containing the piperidine-4-carboxamide core, and a substituted phenyl group (right-hand side, RHS).[\[3\]](#)

- LHS: A 1,5-naphthyridine group is often found to be effective.[\[3\]](#)
- RHS: A p-substituted phenyl group can efficiently act as the RHS.[\[3\]](#)
- Linker: The basic nitrogen in the piperidine ring is crucial for activity, interacting with an aspartate residue in the GyrA subunit of DNA gyrase.[\[3\]](#)

Quantitative Data:

Compound	R (RHS)	MIC ( $\mu$ g/mL) for <i>M. abscessus</i>
844	1-(2-bromoethyl)-4-chlorobenzene	>32
844-TFM	4-(trifluoromethoxy)phenyl	3.2

Data extracted from a study on anti-*Mycobacterium abscessus* piperidine-4-carboxamides.[\[3\]](#)

Experimental Protocols:

Determination of Minimum Inhibitory Concentration (MIC): The MIC values were determined by a broth microdilution method. The compounds were serially diluted in a 96-well plate containing cation-adjusted Mueller-Hinton broth. A standardized inoculum of *M. abscessus* was added to each well. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

## Farnesoid X Receptor (FXR) Antagonists

N-acylated piperidine moieties have been incorporated into nonacidic antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid and lipid homeostasis.[\[4\]](#)[\[5\]](#) Antagonizing FXR is a potential therapeutic strategy for metabolic syndromes.[\[4\]](#)[\[5\]](#)

Structure-Activity Relationship (SAR): Starting from a benzimidazole scaffold, replacement of a cyclohexyl group with an N-acylated piperidine ring significantly improved FXR antagonistic activity.[4]

- The N-acyl group is a key structural element for potency.[4]
- Bulky acyl groups on the piperidine nitrogen, such as isobutyryl, led to a substantial increase in binding activity compared to a simple acetyl group or an unsubstituted piperidine.[4]

Quantitative Data:

Compound	N-substituent	IC50 ( $\mu$ M) - FXR Binding Assay
8	H	1.4 $\pm$ 0.2
9	Acetyl	0.42 $\pm$ 0.04
10	Isobutyryl	0.035 $\pm$ 0.002
11	Cyclopropanecarbonyl	0.03 $\pm$ 0.004

Data from a study on nonacidic FXR antagonists with an N-acylated piperidine moiety.[4]

Experimental Protocols:

FXR TR-FRET Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the binding affinity of the compounds to the FXR ligand-binding domain (LBD). The assay mixture contained the FXR LBD, a fluorescently labeled coactivator peptide, and the test compound. The binding of the compound to the LBD displaces the coactivator peptide, leading to a decrease in the FRET signal. The IC50 values were calculated from the dose-response curves.[4]

Luciferase Reporter Assay: To assess the functional antagonistic activity, a luciferase reporter gene assay was performed in cells co-transfected with an FXR expression vector and a reporter plasmid containing FXR response elements upstream of the luciferase gene. The cells were treated with an FXR agonist (e.g., chenodeoxycholic acid) in the presence or absence of

the test compounds. The antagonistic activity was determined by measuring the inhibition of luciferase expression.[4]

## Matrix Metalloproteinase (MMP) Inhibitors

N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, derived from a piperidine-4-carboxylic acid scaffold, have been developed as potent and orally active inhibitors of matrix metalloproteinases (MMPs), which are implicated in the pathogenesis of osteoarthritis.[6]

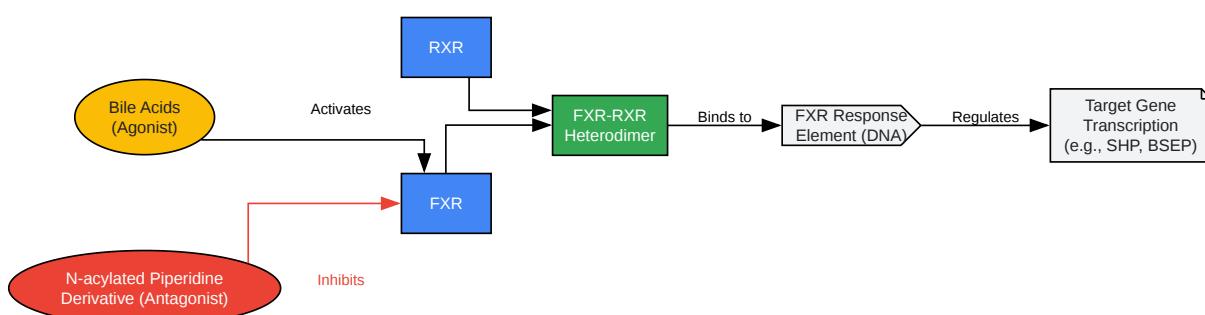
**Structure-Activity Relationship (SAR):** The development of these inhibitors aimed to overcome issues of moderate selectivity and chirality in earlier compound series. The piperidine scaffold provided a rigid core for optimizing interactions with the MMP active site.[6]

### Experimental Protocols:

**MMP Inhibition Assay:** The inhibitory activity of the compounds against various MMPs was determined using a fluorogenic substrate. The enzyme was incubated with the test compound at various concentrations before the addition of the substrate. The rate of substrate cleavage was monitored by measuring the increase in fluorescence. The IC<sub>50</sub> values were calculated from the inhibition curves.

## Visualizations

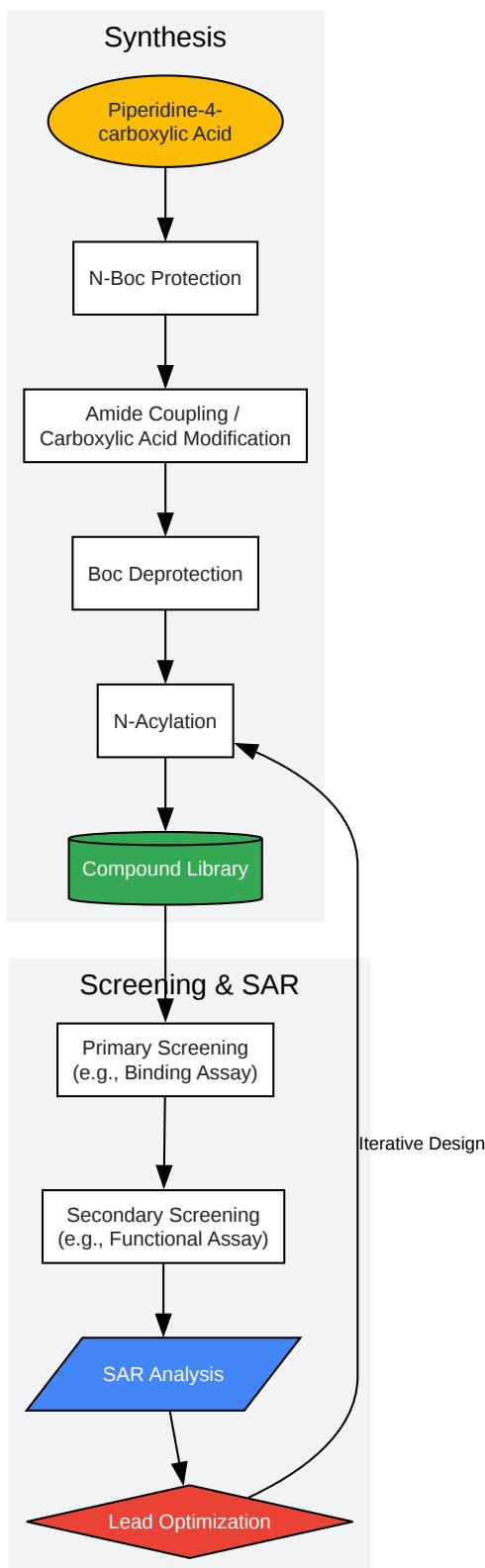
### Signaling Pathway



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Caption: FXR signaling pathway and point of intervention by N-acylated piperidine antagonists.

## Experimental Workflow



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Caption: General workflow for the synthesis and SAR study of N-acylated piperidine-4-carboxylic acids.

## Conclusion

N-acylated piperidine-4-carboxylic acids are a versatile and valuable class of compounds in drug discovery. The ability to readily modify the N-acyl group and the carboxylic acid functionality allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The examples highlighted in this review, from antimycobacterial agents to metabolic modulators, demonstrate the broad therapeutic potential of this scaffold. Future research in this area is likely to yield novel drug candidates with improved efficacy and safety profiles.

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